molecular formula C12H19BN2O2 B1396292 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1005009-98-2

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1396292
CAS No.: 1005009-98-2
M. Wt: 234.1 g/mol
InChI Key: ANKKLMBIFAUZOP-UHFFFAOYSA-N
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Description

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2) is a high-value boronic ester pinacol ester extensively used as a key synthetic intermediate in pharmaceutical research and development . This compound, with the molecular formula C12H19BN2O2 and a molecular weight of 234.10 g/mol, serves as a protected form of a pyridine boronic acid, enabling crucial carbon-carbon bond forming reactions such as the Suzuki-Miyaura cross-coupling . This reaction is fundamental in constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs) and other advanced organic materials. The pinacol (dioxaborolane) group enhances the stability and handling characteristics of the boronic acid functionality, making the reagent practical for synthetic workflows. Researchers utilize this compound to introduce the 6-(methylamino)pyridin-3-yl moiety into target molecules, a common pharmacophore in medicinal chemistry campaigns. Proper storage and handling are critical to maintain the integrity of this reagent. It is recommended to be stored in a cool, dark place between 2-8°C under an inert atmosphere to ensure long-term stability . Safety data indicates that appropriate personal protective equipment should be worn, as the compound may cause skin and eye irritation and be harmful if swallowed . This product is intended for research and scientific applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(14-5)15-8-9/h6-8H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKKLMBIFAUZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718192
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005009-98-2
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborole moiety in N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its interaction with biological targets involved in cancer pathways. Research has shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways and promoting apoptosis in cancer cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron content allows for the potential use in boron neutron capture therapy (BNCT), which is a targeted cancer treatment modality. The selective accumulation of boron-containing compounds in tumor tissues can enhance the effectiveness of neutron irradiation while minimizing damage to surrounding healthy tissues .

Cross-Coupling Reactions

This compound serves as an effective reagent in cross-coupling reactions, particularly Suzuki-Miyaura reactions. Its dioxaborole structure allows it to participate in the formation of carbon-carbon bonds under mild conditions, making it valuable for synthesizing complex organic molecules .

Synthesis of Functionalized Pyridines

This compound can also be utilized to synthesize various functionalized pyridine derivatives through electrophilic substitution reactions. The presence of the dioxaborole group enhances the reactivity of the pyridine ring towards electrophiles, facilitating the introduction of diverse functional groups .

Development of Boron-Doped Polymers

The incorporation of this compound into polymer matrices has been explored for developing boron-doped materials with enhanced thermal and mechanical properties. These materials show promise in applications ranging from electronics to aerospace engineering due to their improved stability and performance characteristics .

Sensors and Detection Systems

The unique optical properties of boron-containing compounds make them suitable for use in sensor technology. The compound can be integrated into sensor platforms for detecting environmental pollutants or biological analytes through fluorescence or electrochemical methods .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Notes
Target Compound N-methyl, 5-boronate C₁₂H₁₉BN₂O₂ 234.10 Reference structure Suzuki coupling, drug intermediates
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 3-methyl, N-methyl C₁₃H₂₁BN₂O₂ 248.135 Additional methyl at pyridine 3-position Altered steric effects; potential for selective coupling
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N,N-dimethyl C₁₃H₂₁BN₂O₂ 248.13 Dimethylamine vs. mono-methylamine Increased lipophilicity; modified basicity
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 3-chloro, N-methyl C₁₂H₁₈BClN₂O₂ 268.55 Chloro substituent Electron-withdrawing effect; enhanced reactivity in electron-deficient systems
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 3-CF₃, N-methyl C₁₃H₁₇BF₃N₂O₂ 296.10 (calc.) Trifluoromethyl group Improved metabolic stability; fluorinated drug candidates
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine core, N-isopropyl C₁₃H₂₂BN₃O₂ 263.15 Pyrimidine vs. pyridine Broader heterocyclic applications; altered electronic properties

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1005009-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC₁₂H₁₉BN₂O₂
Molecular Weight234.10 g/mol
PurityTypically >95%
Storage ConditionsInert atmosphere, 2-8°C

This compound is primarily studied for its role as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurodegenerative diseases and cancers. The compound's structure allows it to interact with the enzyme's active site, potentially leading to significant inhibitory effects.

Anticancer Properties

Recent studies have shown that the compound exhibits promising anticancer activity. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines. The IC₅₀ values ranged from 1.71 µM to 10 µM depending on the specific cell line tested .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells as evidenced by increased early and late apoptotic populations following treatment. Flow cytometry analyses indicated that treated cells displayed a significant accumulation in the G2/M phase of the cell cycle .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Production : It has been shown to reduce pro-inflammatory cytokine production in LPS-stimulated BV2 microglial cells . This suggests that it may have therapeutic potential in neuroinflammatory conditions.
  • Oxidative Stress Reduction : ORAC assays confirmed its antioxidant capabilities, indicating that it can mitigate oxidative stress in cellular models .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cells : A study involving melanoma A375 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates .
  • Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from oxidative damage by modulating intracellular signaling pathways associated with inflammation and apoptosis .

Preparation Methods

Palladium-Catalyzed Borylation of 5-Bromo-N-methylpyridin-2-amine

  • Starting Materials : 5-bromo-N-methylpyridin-2-amine and bis(pinacolato)diboron.
  • Catalyst : Palladium complexes such as PdCl2(dppf)·CH2Cl2, Pd(PPh3)4, or PdCl2(amphos)2.
  • Base : Potassium phosphate tribasic, cesium carbonate, or sodium carbonate.
  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, or mixtures of toluene/ethanol/water.
  • Temperature and Time : Typically 90–100 °C for 2 to 16 hours.
  • Atmosphere : Inert gas (nitrogen or argon) to prevent oxidation.
  • Workup : Filtration to remove insolubles, extraction with organic solvents, drying, and purification by chromatography or preparative LC/MS.

Example Experimental Conditions and Yields

Yield (%) Catalyst and Base Solvent Temp (°C) Time (h) Notes
44% PdCl2(dppf)·CH2Cl2, K3PO4 DMF/water 90 3 Sealed tube, inert atmosphere, preparative LC/MS purification
34.9% Pd(PPh3)4, Cs2CO3 Toluene/ethanol/water 100 16 Column chromatography purification
76% Pd(dppf)Cl2, KOAc 1,4-Dioxane 100 12 Inert atmosphere, high yield reported for a related dimethylamino derivative

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester. The presence of bases facilitates the transmetallation step by activating the diboron reagent.

Optimization Parameters and Yield Influences

  • Catalyst Loading : Increasing Pd catalyst loading (up to 5 mol%) can improve yields but increases cost.
  • Base Selection : Strong bases like cesium carbonate or potassium phosphate enhance reaction rates and yields.
  • Solvent Effects : Polar aprotic solvents improve solubility of reactants and catalyst stability.
  • Temperature and Time : Elevated temperatures (90–100 °C) and longer reaction times (up to 16 h) favor complete conversion.
  • Inert Atmosphere : Essential to prevent catalyst poisoning and oxidation of sensitive intermediates.

Representative Reaction Procedure

A typical synthesis involves charging a sealed reaction vessel with 5-bromo-N-methylpyridin-2-amine (1 equiv), bis(pinacolato)diboron (2 equiv), palladium catalyst (5–10 mol%), and base (2–3 equiv) in a suitable solvent such as DMF or 1,4-dioxane/water mixture. The mixture is purged with nitrogen or argon, sealed, and heated at 90–100 °C for 3–16 hours. After cooling, the mixture is filtered, extracted, and purified by chromatography or preparative LC/MS to afford the target boronate ester.

Summary Table of Preparation Methods

Method ID Starting Material Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 5-bromo-N-methylpyridin-2-amine PdCl2(dppf)·CH2Cl2 K3PO4 DMF/water 90 3 44 Sealed tube, inert atmosphere
2 5-bromo-N-methylpyridin-2-amine Pd(PPh3)4 Cs2CO3 Toluene/ethanol/water 100 16 34.9 Column chromatography purification
3 5-bromo-N,N-dimethylpyridin-2-amine Pd(dppf)Cl2 KOAc 1,4-Dioxane 100 12 76 High yield, inert atmosphere

Research Findings and Practical Considerations

  • The palladium-catalyzed borylation is a robust and versatile method, adaptable to various substituted pyridines.
  • Reaction conditions must be carefully controlled to maximize yield and minimize side reactions such as homocoupling or deboronation.
  • Purification techniques like preparative LC/MS or silica gel chromatography are essential to isolate the pure boronate ester.
  • The boronate ester functionality introduced is critical for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heteroaryl compounds.

Q & A

Basic: What are the common synthetic routes for N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is primarily synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative (e.g., 5-bromo-N-methylpyridin-2-amine) and bis(pinacolato)diboron. Key steps include:

  • Catalyst selection : Pd(dppf)Cl₂ is commonly used for its efficiency in forming aryl boronate esters .
  • Reaction conditions : Conducted in anhydrous dioxane with potassium acetate (KOAc) as a base, achieving yields up to 89% after crystallization .
  • Purification : Column chromatography or recrystallization from polar/non-polar solvent mixtures (e.g., PE/EtOAc) .

Advanced: How can reaction conditions be optimized to address low yields in Suzuki-Miyaura coupling for this compound?

Optimization strategies include:

  • Catalyst tuning : Electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve reactivity with sterically hindered substrates .
  • Moisture control : Strict anhydrous conditions (e.g., degassed solvents, inert atmosphere) prevent boronate ester hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, particularly for scale-up .
  • Base selection : KOAc or Cs₂CO₃ enhances transmetallation efficiency, though excess base may promote side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms the presence of the methylamine group (δ ~2.8 ppm for N–CH₃) and the dioxaborolane ring (quaternary carbons at ~85 ppm) .
  • ¹¹B NMR : A singlet at ~30 ppm verifies the tetrahedral boron environment .
  • X-ray crystallography : Resolves steric effects of the dioxaborolane group and validates molecular geometry. SHELXL is standard for refinement, while OLEX2 integrates structure solution and validation .

Advanced: How should researchers address crystallographic data discrepancies, such as twinning or disorder in the dioxaborolane moiety?

  • Twinning : Use the TWIN and BASF commands in SHELXL to model twin domains. Validate with the R-factor ratio (R₁/R₂) and difference electron density maps .
  • Disordered groups : Apply restraints (e.g., SIMU, DELU) to stabilize thermal motion parameters. High-resolution data (<1.0 Å) improves model accuracy .
  • Validation tools : Check for plausibility using PLATON or Mercury to flag outliers in bond lengths/angles .

Advanced: What challenges arise when using this compound in subsequent cross-coupling reactions?

  • Steric hindrance : The bulky dioxaborolane group can reduce coupling efficiency. Mitigate by:
    • Using electron-deficient aryl halides to enhance electrophilicity .
    • Employing microwave irradiation to overcome kinetic barriers .
  • Competitive protodeboronation : Acidic protons in the reaction medium (e.g., from solvents) can degrade the boronate ester. Use aprotic solvents (e.g., THF, DMF) and mild bases (e.g., K₃PO₄) .

Basic: How is the purity of this compound assessed in academic settings?

  • HPLC-MS : Quantifies impurities (e.g., deprotected amines or boronic acids) with a C18 column and acetonitrile/water gradient .
  • Elemental analysis : Validates stoichiometry (C, H, N) within ±0.4% of theoretical values .
  • TLC : Monitors reaction progress using silica plates with UV visualization (Rf ~0.5 in 1:1 hexane/EtOAc) .

Advanced: What mechanistic insights explain contradictory yields in scaled-up syntheses?

  • Mass transfer limitations : Poor mixing in large batches reduces catalyst-substrate contact. Use flow chemistry or segmented reactors to improve homogeneity .
  • Catalyst deactivation : Pd nanoparticles may aggregate at higher concentrations. Add ligands (e.g., PPh₃) to stabilize the active Pd⁰ species .
  • Exothermicity : Uncontrolled heat generation in exothermic steps (e.g., boronate formation) can degrade products. Implement temperature-controlled reactors .

Basic: What safety precautions are essential when handling this compound?

  • Boronate toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Solvent hazards : Dioxane is carcinogenic; substitute with 2-MeTHF if possible.
  • Waste disposal : Quench boronates with ethanol/water mixtures before disposal .

Advanced: How does the electronic nature of the pyridine ring influence its reactivity in cross-coupling?

  • Electron-withdrawing effects : The N-methylamine group activates the pyridine ring toward electrophilic substitution but may deactivate the boronate toward transmetallation.
  • Ortho effect : Steric hindrance from the boronate group at the 5-position slows coupling at the 2-amine site. Computational studies (DFT) can predict reactive sites .

Advanced: What strategies validate the compound’s stability under long-term storage?

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for boronate hydrolysis or oxidation .
  • Lyophilization : Stabilize as a hydrochloride salt to prevent moisture absorption .
  • NMR stability assays : Track ¹¹B signal integrity in DMSO-d₆ over time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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